1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid

描述

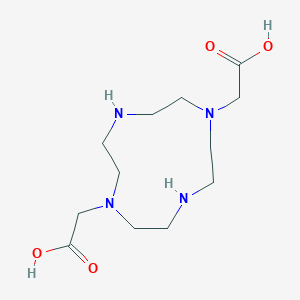

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid is a macrocyclic ligand known for its ability to form stable complexes with metal ions. This compound is particularly significant in the field of medical imaging and radiopharmaceuticals due to its chelating properties .

准备方法

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid can be synthesized through various synthetic routes. One common method involves the cyclization of linear tetraamines with diacetic acid derivatives under controlled conditions. The reaction typically requires a base such as sodium hydroxide and a solvent like water or ethanol. Industrial production methods often involve the use of automated synthesis equipment to ensure high purity and yield .

化学反应分析

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid undergoes several types of chemical reactions:

Complexation: It forms stable complexes with metal ions such as gadolinium, copper, and nickel. These reactions are typically carried out in aqueous solutions with the metal salts.

Substitution: The compound can undergo substitution reactions where the hydrogen atoms on the nitrogen atoms are replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions

科学研究应用

Medical Imaging Applications

MRI Contrast Agents

DOTA is widely used to form stable complexes with gadolinium, which is employed as a contrast agent in magnetic resonance imaging (MRI). The stability and low toxicity of DOTA-gadolinium complexes enhance imaging quality significantly. Studies have demonstrated that these complexes provide improved contrast and resolution in MRI scans, making them invaluable in clinical diagnostics .

Case Study: Gadolinium Complexes

Research indicates that DOTA-gadolinium complexes allow for enhanced visualization of tumors and other pathological conditions. A notable study showed that patients receiving DOTA-based gadolinium contrast agents exhibited clearer imaging results compared to those using alternative agents .

Radiopharmaceutical Development

DOTA plays a crucial role in the development of radiopharmaceuticals for diagnostic imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). By attaching radioactive isotopes to DOTA, researchers can create targeted imaging agents that bind specifically to cancer cells.

Case Study: [^111In]In-DTPA-cG250

In clinical trials, the DOTA complex was used in the synthesis of [^111In]In-DTPA-cG250, which demonstrated high sensitivity in detecting clear cell renal cell carcinoma (ccRCC). The study highlighted the effectiveness of DOTA-labeled compounds in enhancing tumor localization during imaging procedures .

Therapeutic Applications

Targeted Radiotherapy

DOTA-labeled compounds are increasingly utilized in targeted therapies for cancer treatment. The ability to deliver localized radiation directly to tumor sites minimizes damage to surrounding healthy tissues.

Case Study: [^90Y]Y-DOTA

A study involving [^90Y]Y-DOTA showcased promising results in treating tumors through localized radiation delivery. The biodistribution studies indicated that DOTA-based compounds preferentially accumulate in tumor tissues while sparing healthy organs, thereby enhancing therapeutic efficacy .

Bioconjugation

DOTA serves as a crucial tool for bioconjugation processes where it labels biomolecules such as antibodies and peptides with radioactive isotopes. This application is vital for developing targeted therapies and precise imaging techniques.

Example: Antibody Labeling

In research settings, antibodies conjugated with DOTA have been successfully used to target specific cancer cells. The conjugates demonstrated enhanced binding affinity and specificity towards tumor markers, improving diagnostic accuracy and therapeutic outcomes.

Catalysis

Beyond medical applications, DOTA's metal complexes are also employed as catalysts in various chemical reactions. This versatility extends its utility into industrial chemistry where it aids in processes like polymerization and oxidation reactions.

作用机制

The mechanism of action of 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid primarily involves its ability to chelate metal ions. The nitrogen atoms and carboxylate groups in the compound form strong coordinate bonds with metal ions, stabilizing them in solution. This chelation enhances the solubility and bioavailability of the metal ions, making them suitable for medical and industrial applications .

相似化合物的比较

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid is often compared with other macrocyclic ligands such as:

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: This compound has four acetic acid groups instead of two, providing a higher chelation capacity.

1,4,8,11-Tetraazacyclotetradecane: This ligand has a larger ring size, which can accommodate larger metal ions.

1,4,7-Triazacyclononane: This compound has three nitrogen atoms in the ring, offering different chelation properties

This compound is unique due to its specific ring size and functional groups, which provide a balance between stability and reactivity in its metal complexes.

生物活性

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid (often referred to as DOTA) is a macrocyclic ligand known for its strong chelating properties. This compound has gained significant attention in biomedical research due to its applications in medical imaging and radiopharmaceuticals. Its ability to form stable complexes with various metal ions makes it a crucial component in diagnostic imaging and targeted therapy.

DOTA operates primarily through complexation with metal ions such as gadolinium, copper, and indium. The formation of these complexes facilitates various biological processes:

- Imaging : DOTA-metal ion complexes are widely used as contrast agents in magnetic resonance imaging (MRI) and other imaging modalities.

- Therapeutics : By attaching radioactive isotopes to DOTA, it can be utilized in targeted radiotherapy.

DOTA's biochemical properties are characterized by its strong chelation ability, which allows it to interact with metal ions effectively. This interaction is essential for:

- Transport and Localization : DOTA aids in the transport of metal ions within biological systems, influencing cellular functions such as enzyme activity and protein folding.

- Cellular Effects : The modulation of metal ion availability can impact cellular signaling pathways and gene expression, potentially altering cellular metabolism and oxidative stress responses.

Medical Imaging Applications

- Gadolinium Complexes : DOTA is commonly used to chelate gadolinium for MRI contrast agents. Studies have shown that DOTA-gadolinium complexes provide enhanced imaging quality due to their stability and low toxicity profiles .

- Radiopharmaceutical Development : In clinical trials, DOTA has been employed in the development of radiopharmaceuticals for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). For instance, the use of DOTA in the synthesis of [^111In]In-DTPA-cG250 demonstrated high sensitivity in detecting clear cell renal cell carcinoma (ccRCC) .

Therapeutic Applications

- Targeted Radiotherapy : DOTA-labeled compounds have been utilized in targeted therapies for cancer treatment. A study involving [^90Y]Y-DOTA showed promising results in treating tumors by delivering localized radiation .

- Biodistribution Studies : Research on the biodistribution of DOTA-based compounds revealed their ability to selectively accumulate in tumor tissues while minimizing uptake in healthy organs, enhancing therapeutic efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Chelation Capacity | Applications |

|---|---|---|---|

| This compound (DOTA) | DOTA Structure | Moderate | MRI contrast agents, radiopharmaceuticals |

| 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid | Similar macrocyclic structure with four acetic groups | High | Enhanced chelation for larger metal ions |

| 1,4,8,11-Tetraazacyclotetradecane | Larger ring size | Variable | Accommodates larger metal ions but less stable than DOTA |

Research Findings

Recent studies have highlighted the versatility of DOTA in various applications:

属性

IUPAC Name |

2-[7-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N4O4/c17-11(18)9-15-5-1-13-2-6-16(10-12(19)20)8-4-14-3-7-15/h13-14H,1-10H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSJFVXUOKRIGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCNCCN(CCN1)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112193-75-6 | |

| Record name | 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6KN864Z5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。